molecular formula C10H24O6Si B096457 Methyltris(methoxyethoxy)silane CAS No. 17980-64-2

Methyltris(methoxyethoxy)silane

Cat. No. B096457
CAS RN: 17980-64-2
M. Wt: 268.38 g/mol
InChI Key: OLTVTFUBQOLTND-UHFFFAOYSA-N
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Description

Methyltris(methoxyethoxy)silane (MTMS) is a silane compound that is not directly discussed in the provided papers. However, similar compounds with methoxy groups and silane backbones are mentioned, which can provide insights into the behavior and properties of MTMS. For instance, vinyltris(methoxyethoxy)silane (VTMES) is copolymerized with other monomers to study its reactivity and the properties of the resulting copolymers . Additionally, novel silane compounds with methoxyethoxy chains have been synthesized and used as electrolyte solvents in lithium-ion batteries, indicating the potential utility of MTMS in similar applications .

Synthesis Analysis

The synthesis of silane compounds with methoxy groups is a common theme in the provided papers. For example, the synthesis of methyltris(3,5-dimethylpyrazolyl)silane ligand is achieved through a metathesis reaction of methyltrichlorosilane with lithium 3,5-dimethylpyrazolate . Similarly, methoxybis[tris(trimethylsilyl)silyl]methane is synthesized by reacting tris(trimethylsilyl)silyllithium with dichloromethyl methyl ether . These methods suggest that MTMS could potentially be synthesized through similar metathesis reactions or by using appropriate silyllithium reagents.

Molecular Structure Analysis

The molecular structure of silane compounds is characterized by the presence of silicon atoms bonded to various organic groups. In the case of MTMS, the silicon atom would be bonded to one methyl group and three methoxyethoxy groups. The structure of a related compound, methoxybis[tris(trimethylsilyl)silyl]methane, is described as having significant distortions due to the steric demands of the trimethylsilyl groups . This implies that the molecular structure of MTMS may also exhibit certain steric effects due to its substituents.

Chemical Reactions Analysis

The reactivity of silane compounds with methoxy groups is explored in several papers. For instance, the silylation potential of various (2,4,6-trimethoxyphenyl)silanes is investigated under mild acidic conditions with different nucleophiles . The copolymerization of VTMES with other monomers is also studied, although VTMES shows little or no polymerization under the experimental conditions . These findings suggest that MTMS may also participate in silylation reactions and could be incorporated into copolymers under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are influenced by their molecular structure and substituents. For example, the gas permeability and packing density of copolymers containing methacryloxypropyltris(trimethylsiloxy)silane are correlated with the polymer's structure . The thermal degradation of styrene/methyl methacrylate copolymers with VTMES is also characterized, indicating the impact of the silicon comonomer on the copolymer's properties . These studies suggest that MTMS would likely have unique physical and chemical properties that could be tailored for specific applications, such as in gas separation technologies or as additives in polymer formulations.

Scientific Research Applications

1. Corrosion Resistance Coatings

  • Application Summary : Methyltris(methoxyethoxy)silane is used in the creation of silane coatings for corrosion resistance of mild steel . These coatings are particularly useful in aggressive environments where corrosion is a major concern .
  • Methods of Application : The silane is applied as a pretreatment to the steel. The efficiency of silanes is attributed to their function as coupling agents, as they work as a chemical bridge whereby one part of the molecule attaches to the inorganic substrate (such as metal) and another part ties to the adhesive, coating or polymer .
  • Results or Outcomes : The use of silane coatings has been found to be an effective solution for improving corrosion resistance strategies .

2. Synthesis of Fluorinated Silicone Resin

  • Application Summary : Methyltris(methoxyethoxy)silane is used in the synthesis of fluorinated silicone resin . This resin is characterized by its high hydrophobicity and thermostability .
  • Methods of Application : The resin is synthesized by the hydrolysis and copolycondensation reactions of the 1H, 1H, 2H, 2H-perfluorooctyltrimethoxysilane and methyltrimethoxysilane .
  • Results or Outcomes : The introduction of F atoms brought a great rise of hydrophobicity and thermostability to the silicon resin .

3. Adhesion Promoters

  • Application Summary : Methyltris(methoxyethoxy)silane is used as an adhesion promoter in various industrial applications . It helps in improving the bonding between different materials, enhancing the durability and longevity of the product .
  • Methods of Application : The silane is typically applied to the surface of the material before the adhesive or coating is applied . It forms a chemical bridge between the inorganic substrate and the adhesive or coating .
  • Results or Outcomes : The use of silane as an adhesion promoter has been found to significantly improve the adhesion strength and durability of various products .

4. Hydrophobic Polyurethane Synthesis

  • Application Summary : Methyltris(methoxyethoxy)silane is used in the synthesis of hydrophobic polyurethane . This type of polyurethane is characterized by its high water resistance, making it suitable for applications where water resistance is required .
  • Methods of Application : The silane is incorporated into the polyurethane during the polymerization process . It reacts with the other components of the polyurethane to form a hydrophobic polymer .
  • Results or Outcomes : The introduction of the silane into the polyurethane results in a significant increase in the hydrophobicity of the polymer .

5. Crosslinkers

  • Application Summary : Methyltris(methoxyethoxy)silane is used as a crosslinker in various industrial applications . It helps in improving the bonding between different materials, enhancing the durability and longevity of the product .
  • Methods of Application : The silane is typically applied to the surface of the material before the adhesive or coating is applied . It forms a chemical bridge between the inorganic substrate and the adhesive or coating .
  • Results or Outcomes : The use of silane as a crosslinker has been found to significantly improve the adhesion strength and durability of various products .

6. Moisture Scavengers

  • Application Summary : Methyltris(methoxyethoxy)silane is used as a moisture scavenger in various industrial applications . It helps in improving the bonding between different materials, enhancing the durability and longevity of the product .
  • Methods of Application : The silane is typically applied to the surface of the material before the adhesive or coating is applied . It forms a chemical bridge between the inorganic substrate and the adhesive or coating .
  • Results or Outcomes : The use of silane as a moisture scavenger has been found to significantly improve the adhesion strength and durability of various products .

Safety And Hazards

Methyltris(methoxyethoxy)silane may cause skin irritation and serious eye irritation . It may also damage fertility or the unborn child . In case of exposure or concern, it is advised to get medical advice or attention .

Future Directions

Methyltris(methoxyethoxy)silane and similar silane coupling agents have potential applications in various fields due to their ability to improve adhesion at the inorganic/polymer interface . They are valuable for multi-materialization, which includes interfacial adhesive strength, water treatment, polymer composites, and coatings .

properties

IUPAC Name

tris(2-methoxyethoxy)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O6Si/c1-11-5-8-14-17(4,15-9-6-12-2)16-10-7-13-3/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTVTFUBQOLTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO[Si](C)(OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066292
Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl-
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Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyltris(methoxyethoxy)silane

CAS RN

17980-64-2
Record name 6-(2-Methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane
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Record name Methyltris(2-methoxyethoxy)silane
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Record name Methyltris(methoxyethoxy)silane
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Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl-
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Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl-
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Record name 6-(2-methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GL Larson, M Halides - 2008 - researchgate.net
The widely used organometallic-based reducing agents can be broadly classified as either ionic, such as lithium aluminum hydride and sodium borohydride, or free-radical such as tri-…
Number of citations: 7 www.researchgate.net
OBE Dupont - researchgate.net
Primary Examiner–Duy Deo (74) Attorney, Agent, or Firm–Oblon, McClelland, Maier & Neustadt, LLP (57) AISTRACT The invention relates to a process for the production of a …
Number of citations: 0 www.researchgate.net
ISE Asia, IM China - researchgate.net
In contrast with silanes utilized as coupling agents in adhesive applications, silanes used to modify the surface energy or wettability of substrates under normal conditions do not impart …
Number of citations: 3 www.researchgate.net

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